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Compound of Interest

Compound Name:
[3,5-

Bis(phenylmethoxy)phenyl]oxirane

Cat. No.: B026490 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 3,5-

Dibenzyloxyphenyloxirane, a potentially valuable building block in medicinal chemistry and

drug development. The synthesis involves a two-step process commencing with the protection

of 3,5-dihydroxybenzaldehyde, followed by an epoxidation reaction. This document details the

experimental protocols, presents quantitative data in a structured format, and includes

visualizations of the reaction pathway and workflow.

Synthetic Strategy
The synthesis of 3,5-Dibenzyloxyphenyloxirane is achieved through a two-step sequence:

Williamson Ether Synthesis: The phenolic hydroxyl groups of 3,5-dihydroxybenzaldehyde are

protected using benzyl bromide in the presence of a base to yield 3,5-

dibenzyloxybenzaldehyde.

Corey-Chaykovsky Reaction: The resulting aldehyde is then converted directly to the

corresponding epoxide, 3,5-Dibenzyloxyphenyloxirane, using a sulfur ylide generated in situ

from trimethylsulfonium iodide and a strong base.[1][2][3]

An alternative, though less direct, two-step conversion of the aldehyde to the epoxide involves

an initial Wittig reaction to form the intermediate 3,5-dibenzyloxystyrene, followed by
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epoxidation of the alkene. However, the Corey-Chaykovsky reaction offers a more convergent

and efficient route.[1][4]

Experimental Protocols
Step 1: Synthesis of 3,5-Dibenzyloxybenzaldehyde
This procedure is adapted from a similar, high-yielding synthesis of 3,4-

dibenzyloxybenzaldehyde.[5]

Reaction Scheme:
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Figure 1: Synthesis of 3,5-Dibenzyloxybenzaldehyde.

Materials and Reagents:
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Reagent/Material Molecular Weight ( g/mol ) Quantity (Molar Equiv.)

3,5-Dihydroxybenzaldehyde 138.12 1.0

Benzyl Bromide 171.04 2.2 - 2.3

Anhydrous Potassium

Carbonate
138.21 3.0

N,N-Dimethylformamide (DMF) 73.09 Solvent

Table 1: Reagents for the synthesis of 3,5-Dibenzyloxybenzaldehyde.

Procedure:

To a solution of 3,5-dihydroxybenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide

(DMF), add anhydrous potassium carbonate (3.0 eq).

To this suspension, slowly add benzyl bromide (2.2-2.3 eq) at room temperature with

vigorous stirring.

Stir the reaction mixture at room temperature for 2 hours.

Heat the mixture to 130°C and maintain for an additional 2 hours.

After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

Pour the filtrate into ice water, which will cause the product to precipitate.

If necessary, acidify the aqueous mixture with dilute hydrochloric acid to ensure complete

precipitation.

Collect the solid product by filtration and wash thoroughly with ice water.

Dry the product under vacuum to yield 3,5-dibenzyloxybenzaldehyde as a solid.

Expected Yield: Based on analogous reactions, a yield of approximately 96% is anticipated.[5]
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Step 2: Synthesis of 3,5-Dibenzyloxyphenyloxirane via
Corey-Chaykovsky Reaction
This protocol is adapted from a general procedure for the Corey-Chaykovsky epoxidation.[1]

Reaction Scheme:
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Figure 2: Corey-Chaykovsky epoxidation of 3,5-Dibenzyloxybenzaldehyde.

Materials and Reagents:

Reagent/Material Molecular Weight ( g/mol ) Quantity (Molar Equiv.)

3,5-Dibenzyloxybenzaldehyde 318.37 1.0

Trimethylsulfonium iodide 204.04 1.5 - 1.7

Potassium tert-butoxide 112.21 1.5 - 1.7

Anhydrous Dimethyl Sulfoxide

(DMSO)
78.13 Solvent

Table 2: Reagents for the synthesis of 3,5-Dibenzyloxyphenyloxirane.

Procedure:

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or

argon), add trimethylsulfonium iodide (1.5 - 1.7 eq) to anhydrous dimethyl sulfoxide (DMSO).

Stir until the salt is fully dissolved.

Add a solution of 3,5-dibenzyloxybenzaldehyde (1.0 eq) in anhydrous DMSO to the flask.

In a separate flask, prepare a solution of potassium tert-butoxide (1.5 - 1.7 eq) in anhydrous

DMSO.

Slowly add the potassium tert-butoxide solution to the reaction mixture at room temperature.

The formation of the sulfur ylide is often indicated by a change in color or the formation of a

precipitate.

Stir the resulting solution at room temperature for 2-4 hours. Monitor the reaction progress

by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding water.
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Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or diethyl

ether (3 x volumes).

Combine the organic layers and wash with water and then with brine.

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate

(Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired 3,5-

Dibenzyloxyphenyloxirane.

Expected Yield: Yields for Corey-Chaykovsky reactions on aromatic aldehydes are generally

good to excellent. A yield of approximately 80-90% can be reasonably expected.

Data Presentation
Summary of Reaction Parameters:
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Table 3: Summary of quantitative data for the synthesis of 3,5-Dibenzyloxyphenyloxirane.

Characterization Data for 3,5-Dibenzyloxyphenyloxirane:

Note: As of the last literature search, specific experimental NMR data for 3,5-

Dibenzyloxyphenyloxirane was not available. The following are predicted chemical shifts based
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on the structure and known values for similar compounds.

Proton
Predicted ¹H NMR (CDCl₃, 400 MHz) δ
(ppm)

Ar-H (oxirane) ~ 7.0 - 7.2 (m)

Ar-H (benzyl) ~ 7.3 - 7.5 (m, 10H)

-O-CH₂-Ph ~ 5.1 (s, 4H)

Oxirane-CH ~ 3.8 (dd)

Oxirane-CH₂ ~ 2.9 (dd), ~ 3.2 (dd)

Table 4: Predicted ¹H NMR data for 3,5-Dibenzyloxyphenyloxirane.

Carbon
Predicted ¹³C NMR (CDCl₃, 100 MHz) δ
(ppm)

Ar-C (ipso, oxirane) ~ 138

Ar-C (ipso, benzyl) ~ 137

Ar-C (benzyl) ~ 127 - 129

Ar-C (phenyl ether) ~ 160, ~105, ~108

-O-CH₂-Ph ~ 70

Oxirane-CH ~ 52

Oxirane-CH₂ ~ 53

Table 5: Predicted ¹³C NMR data for 3,5-Dibenzyloxyphenyloxirane.

Workflow Visualization
The overall experimental workflow can be visualized as follows:
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Figure 3: Overall experimental workflow for the synthesis of 3,5-Dibenzyloxyphenyloxirane.
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This guide provides a detailed and actionable framework for the synthesis of 3,5-

Dibenzyloxyphenyloxirane. Researchers are advised to consult original literature and employ

standard laboratory safety practices when carrying out these procedures. The provided

protocols, based on well-established and high-yielding reactions, offer a reliable pathway to this

valuable chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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